Futoquinol

Descripción general

Descripción

Futoquinol is a neolignan compound isolated from the plant Piper kadsura. It exists as two enantiomers, (S)-futoquinol and ®-futoquinol. This compound has been studied for its various biological activities, including anti-inflammatory and neuroprotective effects .

Aplicaciones Científicas De Investigación

Futoquinol has several scientific research applications:

Chemistry: It is used as a model compound to study the properties and reactions of neolignans.

Biology: this compound has shown potential in protecting nerve cells and improving memory impairment in animal models of Alzheimer’s disease.

Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for conditions involving inflammation.

Industry: This compound is used in the agricultural and veterinary fields for its biological activities.

Mecanismo De Acción

Futoquinol is a compound extracted from Piper kadsura, a vine-like medicinal plant found mainly in the Fujian, Zhejiang, and Guangdong Provinces . It has been shown to have a nerve cell protection effect .

Target of Action

The primary target of this compound is the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in cellular responses to stress and inflammation, and its activation has been linked to neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting the activation of p38MAPK . This inhibition results in a reduction of oxidative stress, apoptosis, and inflammatory factors, thereby improving memory impairment in mice induced by Aβ25–35 .

Biochemical Pathways

This compound affects the glycolysis pathway, a critical biochemical pathway for energy production in cells . By inhibiting the activation of p38MAPK through the glycolysis pathway, this compound reduces oxidative stress, apoptosis, and inflammatory factors .

Pharmacokinetics

It has been quantified in the hippocampus of mice brain using the uplc-ms/ms method . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to improve the memory and learning ability of Aβ25–35 mice, reduce neuronal damage, and decrease the deposition of Aβ and Tau proteins . Moreover, it reduces mitochondrial damage, the levels of oxidative stress, apoptosis, and inflammatory factors . This compound significantly inhibits the expression of HK II and p-p38MAPK proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose concentration. In vitro experiments showed that p38MAPK was activated and this compound action was inhibited after adding 10 mM glucose . This suggests that the efficacy and stability of this compound can be affected by the glucose levels in the environment.

Análisis Bioquímico

Biochemical Properties

Futoquinol is a neolignan, a type of secondary metabolite

Cellular Effects

This compound has been found to have a protective effect on nerve cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Métodos De Preparación

Futoquinol can be isolated from the petroleum ether extract of Piper kadsura. The isolation process involves chiral supercritical fluid chromatography, which separates the enantiomers. The structure and absolute configurations of the enantiomers are elucidated using nuclear magnetic resonance and circular dichroism analysis

Análisis De Reacciones Químicas

Futoquinol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives .

Comparación Con Compuestos Similares

Futoquinol is unique among neolignans due to its specific biological activities and molecular targets. Similar compounds include other neolignans like magnolol and honokiol, which also exhibit anti-inflammatory and neuroprotective properties. this compound’s ability to inhibit p38 mitogen-activated protein kinase through the glycolysis pathway sets it apart from these other compounds .

Actividad Biológica

Futoquinol, a compound derived from the plant Piper kadsura, has garnered attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for medicinal applications. The following table summarizes its key pharmacological properties:

| Activity | Description |

|---|---|

| Neuroprotection | Protects nerve cells from damage, particularly in models of Alzheimer's disease. |

| Antioxidant Effects | Reduces oxidative stress, which is crucial in mitigating neuronal damage. |

| Anti-inflammatory | Inhibits inflammatory pathways, contributing to its protective effects in neurodegenerative contexts. |

| Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines, indicating potential anti-cancer properties. |

| Acetylcholinesterase Inhibition | May enhance cholinergic function by inhibiting the enzyme that breaks down acetylcholine. |

Recent studies have elucidated several mechanisms through which this compound exerts its effects:

- Inhibition of p38 MAPK Pathway : this compound has been shown to inhibit the activation of the p38 MAPK pathway, which is involved in inflammatory responses and neuronal apoptosis. This inhibition is linked to improved cognitive functions in animal models of AD .

- Regulation of Gut Microbiota : Research indicates that this compound may influence gut microbiota composition, which can have downstream effects on neuroinflammation and cognitive health .

- Reduction of Amyloid-Beta Accumulation : Studies demonstrate that this compound reduces the deposition of amyloid-beta (Aβ) plaques and tau protein hyperphosphorylation, both hallmarks of AD pathology .

Case Studies and Research Findings

A notable study published in 2024 explored the effects of this compound on memory impairment induced by Aβ25–35 in mice. The study's findings are summarized below:

Study Overview

- Title : this compound improves Aβ25–35-induced memory impairment in mice.

- Methodology : Mice were administered Aβ25–35 to induce memory impairment. Following this, they received treatment with this compound.

- Outcomes Measured :

- Cognitive ability (via behavioral tests).

- Levels of Aβ1–42 and Aβ1–40.

- Expression levels of p38 MAPK and other related proteins.

Key Findings

- Cognitive Improvement : Mice treated with this compound exhibited significant improvements in learning and memory compared to untreated controls.

- Neuronal Protection : There was a marked reduction in neuronal damage and oxidative stress markers.

- Protein Analysis : this compound treatment led to decreased levels of p-p38MAPK and HK II proteins, indicating a reduction in metabolic stress within neurons .

Propiedades

IUPAC Name |

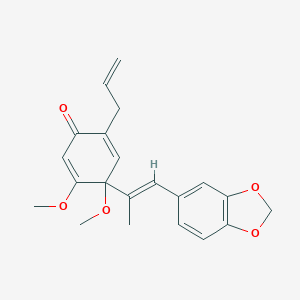

4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZTYYBGNNXAOI-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110595 | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28178-92-9 | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Futoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Futoquinol?

A1: this compound has demonstrated several interesting biological activities in preclinical studies. For instance, research suggests that this compound may improve memory impairment induced by the amyloid-beta peptide (Aβ25-35) in mice. [] This effect is attributed to the inhibition of p38 mitogen-activated protein kinase (p38MAPK) activation through the glycolysis pathway and regulation of gut microbiota composition. [] Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils. [] Notably, this compound also exhibits anti-viral activity against the hepatitis B virus (HBV). [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a quinol-ether compound first isolated from the plant Piper futokadzura. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure has been elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and by studying chemical transformations like the dienone-phenol rearrangement of this compound and its derivatives. [, ]

Q3: How does this compound interact with p38MAPK and what are the downstream effects?

A3: While the precise binding mechanism of this compound to p38MAPK is not fully elucidated in the provided abstracts, studies suggest that this compound might indirectly inhibit p38MAPK activation by influencing the glycolysis pathway. [] This inhibition appears to reduce oxidative stress, apoptosis, and the production of inflammatory factors, ultimately contributing to its neuroprotective effects against Aβ25-35-induced memory impairment in mice. []

Q4: Are there any other compounds isolated from Piper species that share similar biological activities with this compound?

A4: Yes, several other compounds isolated from Piper species, particularly Piper kadsura, demonstrate comparable biological activities to this compound. These include:

- (-)-Galbelgin: Similar to this compound, (-)-Galbelgin displays potent anti-HBV activity by suppressing HBV surface and e antigen production in vitro. [, ] It also exhibits anti-platelet activating factor properties. [, ]

- Meso-galgravin: This compound shows a similar anti-HBV effect profile to this compound and (-)-Galbelgin. [, ] It is also recognized for its anti-platelet activating factor activity. [, ]

- Piperlactam S: While this compound exhibits immunosuppressive effects by inhibiting human mononuclear cell proliferation and interferon-gamma production, it also displays significant cytotoxicity at higher concentrations. [, , ]

Q5: Are there any known methods for the isolation and purification of this compound?

A7: Yes, researchers have developed strategies for the preparative-scale isolation of this compound from its natural source, Piper futokadzura, using high-performance liquid chromatography (HPLC). [] This technique enables the efficient separation and purification of this compound from other plant compounds.

Q6: Have there been attempts to synthesize this compound?

A8: Yes, total syntheses of this compound and its isomers, including isodihydrothis compound A, isothis compound A, and isothis compound B, have been achieved. [, ] These synthetic routes provide alternative avenues for obtaining this compound for research purposes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.